![molecular formula C14H14FNO3 B1446389 Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 1357479-14-1](/img/structure/B1446389.png)
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, abbreviated as EBFP, is an organic compound that has been widely studied in recent years. It has been found to have a variety of applications in scientific research and lab experiments.
Scientific Research Applications
Pharmacological Research
This compound is a valuable resource in pharmacological research due to its pyrrole ring system, which is a common scaffold in many biologically active compounds. The pyrrole subunit is found in various therapeutic agents, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . Its diverse applications in medicinal chemistry make it a target for synthesizing new analogs with potential biological activities.
Anticancer Activity
Pyrrole derivatives are known to possess anticancer properties. The structural framework of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate allows for the development of new analogs that could be tested for their efficacy against various types of cancer, such as leukemia, lymphoma, and myelofibrosis .
Anti-Infective Agents
The pyrrole ring system is also significant in the development of anti-infective agents. Compounds containing this structure have been explored for their antibacterial, antifungal, antiprotozoal, and antimalarial properties. This makes Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate a candidate for the synthesis of new drugs targeting infectious diseases .
Antiviral Research
Indole derivatives, which share a similar core structure to pyrrole compounds, have shown anti-viral activity. By extension, Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate could be utilized in the synthesis of compounds to combat viral infections, such as hepatitis C virus (HCV) .
Biomarker Development
Pyrrole-2-carboxaldehyde derivatives, which are structurally related to Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, have been identified as biomarkers for diseases like diabetes. These compounds can be produced by reactions involving glucose and amino acids, indicating the potential of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate in the development of new diagnostic markers .
Natural Product Synthesis
The pyrrole-2-carboxaldehyde group is found in many natural products isolated from fungi, plants, and microorganisms. Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate could serve as a starting point for the synthesis of natural product analogs with various physiological activities .
properties
IUPAC Name |
ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBONUZIUHNJFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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